Ethylenediaminetetraacetatonickelate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

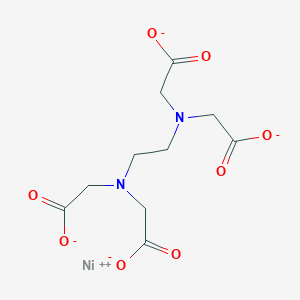

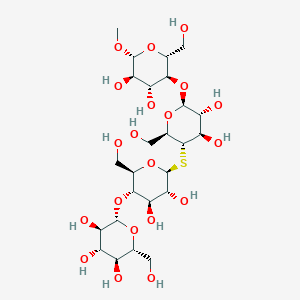

Ethylenediaminetetraacetatonickelate(2-) is a nickel coordination entity.

Aplicaciones Científicas De Investigación

1. Instrumental Analysis Laboratory Applications

- Ethylenediaminetetraacetate (EDTA) is utilized in instrumental analysis laboratories. For instance, in a study, EDTA quantity in commercial blood-collection tubes was determined using coulometric titration with spectrophotometric endpoint detection. This process involves electrolytically generated Cu2+ and teaches students about complexation chemistry applications (Williams, Young, & Killian, 2011).

2. Chelation in Pharmacological and Bromatological Industries

- EDTA, in its various forms, is used in pharmaceutical and bromatological industries as well as in chelation therapies. Its complexation with metal ions is applied for supplementing essential trace elements (Santi, Baran, Ellena, Nascimento, & Torre, 2008).

3. Water Treatment and Photocatalysis

- In water treatment, EDTA is known to complex metal ions, often inhibiting metals-removal technologies. A study investigated TiO2 photocatalysis for oxidizing EDTA and its metal complexes in water, revealing different oxidation rates for various metal−EDTA complexes (Madden, Datye, Fulton, Prairie, Majumdar, & Stange, 1997).

4. Dental Applications

- In dentistry, EDTA is widely used for dissolving lime scale and reacts with calcium ions in dentine to form soluble calcium chelates. It is a significant component in the preparation of root canals (Mohammadi, Shalavi, & Jafarzadeh, 2013).

5. Removal of EDTA in Protein Purification

- In protein purification, EDTA is used to eliminate divalent cations and inhibit protease activity. However, its removal, essential for many applications, is challenging and often incomplete in standard dialysis procedures (Mónico, Martínez-Senra, Cañada, Zorrilla, & Pérez-Sala, 2017).

6. Use in Molecular Self-Assembly

- EDTA has been used in molecular self-assembly, particularly with the [enPd(II)]2+ unit, leading to the creation of various two- and three-dimensional structures (Fujita, Tominaga, Hori, & Therrien, 2005).

7. Soil Remediation

- EDTA is employed in soil remediation, especially for removing trace metals from contaminated soils. Its ability to chelate metals can be enhanced with recycling techniques, which allow multiple uses of the agent in environmental cleanup (Zeng, Sauvé, Allen, & Hendershot, 2005).

8. Drug Delivery Systems

- EDTA's role in drug delivery systems is expanding. It has been used to load drugs into liposomes, increasing therapeutic effects while reducing cytotoxicity, as shown in studies with doxorubicin-loaded liposomes (Song et al., 2014).

Propiedades

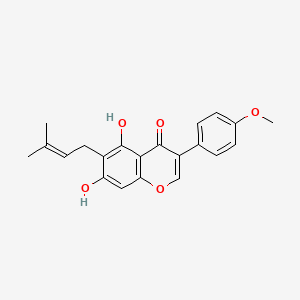

Fórmula molecular |

C10H12N2NiO8-2 |

|---|---|

Peso molecular |

346.9 g/mol |

Nombre IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |

Clave InChI |

HTLPAEWBUABNNS-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)

![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)